Cas no 1804506-89-5 (Ethyl 4-chloro-3-cyano-5-nitrophenylacetate)

Ethyl 4-chloro-3-cyano-5-nitrophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-3-cyano-5-nitrophenylacetate
-
- インチ: 1S/C11H9ClN2O4/c1-2-18-10(15)5-7-3-8(6-13)11(12)9(4-7)14(16)17/h3-4H,2,5H2,1H3
- InChIKey: KPSORYMMOKKNAC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#N)=CC(=CC=1[N+](=O)[O-])CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 95.9
Ethyl 4-chloro-3-cyano-5-nitrophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020957-500mg |
Ethyl 4-chloro-3-cyano-5-nitrophenylacetate |
1804506-89-5 | 97% | 500mg |
863.90 USD | 2021-05-31 | |
Alichem | A015020957-1g |
Ethyl 4-chloro-3-cyano-5-nitrophenylacetate |
1804506-89-5 | 97% | 1g |
1,445.30 USD | 2021-05-31 | |
Alichem | A015020957-250mg |
Ethyl 4-chloro-3-cyano-5-nitrophenylacetate |
1804506-89-5 | 97% | 250mg |
504.00 USD | 2021-05-31 |
Ethyl 4-chloro-3-cyano-5-nitrophenylacetate 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Ethyl 4-chloro-3-cyano-5-nitrophenylacetateに関する追加情報
Ethyl 4-chloro-3-cyano-5-nitrophenylacetate (CAS No. 1804506-89-5): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl 4-chloro-3-cyano-5-nitrophenylacetate (CAS No. 1804506-89-5) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of substituted phenylacetates, which are known for their diverse applications in pharmaceutical research and development.
The chemical structure of Ethyl 4-chloro-3-cyano-5-nitrophenylacetate consists of a phenyl ring substituted with a chloro, cyano, and nitro group, along with an ethyl ester moiety. These functional groups contribute to the compound's reactivity and stability, making it an attractive candidate for various chemical transformations and biological studies.
Recent research has highlighted the potential of Ethyl 4-chloro-3-cyano-5-nitrophenylacetate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of this compound. The results showed that Ethyl 4-chloro-3-cyano-5-nitrophenylacetate exhibited significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in both in vitro and in vivo models. This finding suggests its potential as a lead compound for the treatment of inflammatory diseases.
In another study, researchers explored the anticancer activity of Ethyl 4-chloro-3-cyano-5-nitrophenylacetate. The compound was tested against various cancer cell lines, including breast, lung, and colon cancer cells. The results demonstrated that Ethyl 4-chloro-3-cyano-5-nitrophenylacetate induced apoptosis and cell cycle arrest in these cancer cells, indicating its potential as an anticancer agent. Further studies are underway to elucidate the molecular mechanisms underlying these effects.
The synthetic accessibility of Ethyl 4-chloro-3-cyano-5-nitrophenylacetate is another factor contributing to its appeal in medicinal chemistry. The compound can be synthesized through a series of well-established organic reactions, including nitration, chlorination, and esterification. This ease of synthesis allows for efficient scale-up and modification, facilitating its use in high-throughput screening and drug discovery programs.
Beyond its direct biological activities, Ethyl 4-chloro-3-cyano-5-nitrophenylacetate serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity with various nucleophiles and electrophiles enables the construction of diverse scaffolds with potential therapeutic applications. For example, recent work has focused on using this compound as a building block for the synthesis of novel inhibitors targeting specific enzymes involved in disease pathways.
In conclusion, Ethyl 4-chloro-3-cyano-5-nitrophenylacetate (CAS No. 1804506-89-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure, coupled with its demonstrated biological activities and synthetic versatility, positions it as a valuable tool for researchers working on the development of new therapeutic agents. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the field.
1804506-89-5 (Ethyl 4-chloro-3-cyano-5-nitrophenylacetate) 関連製品
- 1807230-45-0(Ethyl 2-bromo-5-fluoro-3-hydroxyphenylacetate)
- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)
- 1365759-12-1(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 1309933-61-6(1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene)
- 2320267-85-2(3-(2H-1,3-benzodioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one)
- 2137087-76-2(N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide)
- 2138023-35-3(2-cycloheptylprop-2-enenitrile)
- 121667-95-6(1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine)
- 1000549-56-3(2-Methoxy-4-methylpyridine-5-acetonitrile)




